Cas no 1212934-99-0 (2-(1R)-1-aminoethyl-5-chlorophenol)

2-(1R)-1-aminoethyl-5-chlorophenol Chemical and Physical Properties
Names and Identifiers
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- 2-((1R)-1-AMINOETHYL)-5-CHLOROPHENOL
- (R)-2-(1-aminoethyl)-5-chlorophenol
- Phenol, 2-[(1R)-1-aminoethyl]-5-chloro-
- EN300-1968434
- 2-[(1R)-1-aminoethyl]-5-chlorophenol
- 1212934-99-0
- AKOS006329149
- 2-(1R)-1-aminoethyl-5-chlorophenol
-
- MDL: MFCD09829873
- Inchi: 1S/C8H10ClNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3/t5-/m1/s1
- InChI Key: NLERKJSLFROAFM-RXMQYKEDSA-N
- SMILES: C1(O)=CC(Cl)=CC=C1[C@H](N)C
Computed Properties
- Exact Mass: 171.0450916g/mol
- Monoisotopic Mass: 171.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2Ų
- XLogP3: 2
Experimental Properties
- Density: 1.252±0.06 g/cm3(Predicted)
- Boiling Point: 282.6±25.0 °C(Predicted)
- pka: 8.30±0.40(Predicted)
2-(1R)-1-aminoethyl-5-chlorophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1968434-5.0g |
2-[(1R)-1-aminoethyl]-5-chlorophenol |
1212934-99-0 | 5g |
$3935.0 | 2023-05-31 | ||
Enamine | EN300-1968434-0.1g |
2-[(1R)-1-aminoethyl]-5-chlorophenol |
1212934-99-0 | 0.1g |
$678.0 | 2023-09-16 | ||
Enamine | EN300-1968434-10.0g |
2-[(1R)-1-aminoethyl]-5-chlorophenol |
1212934-99-0 | 10g |
$5837.0 | 2023-05-31 | ||
Enamine | EN300-1968434-10g |
2-[(1R)-1-aminoethyl]-5-chlorophenol |
1212934-99-0 | 10g |
$3315.0 | 2023-09-16 | ||
Enamine | EN300-1968434-0.25g |
2-[(1R)-1-aminoethyl]-5-chlorophenol |
1212934-99-0 | 0.25g |
$708.0 | 2023-09-16 | ||
Enamine | EN300-1968434-0.5g |
2-[(1R)-1-aminoethyl]-5-chlorophenol |
1212934-99-0 | 0.5g |
$739.0 | 2023-09-16 | ||
Enamine | EN300-1968434-1g |
2-[(1R)-1-aminoethyl]-5-chlorophenol |
1212934-99-0 | 1g |
$770.0 | 2023-09-16 | ||
Enamine | EN300-1968434-0.05g |
2-[(1R)-1-aminoethyl]-5-chlorophenol |
1212934-99-0 | 0.05g |
$647.0 | 2023-09-16 | ||
Enamine | EN300-1968434-2.5g |
2-[(1R)-1-aminoethyl]-5-chlorophenol |
1212934-99-0 | 2.5g |
$1509.0 | 2023-09-16 | ||
Enamine | EN300-1968434-1.0g |
2-[(1R)-1-aminoethyl]-5-chlorophenol |
1212934-99-0 | 1g |
$1357.0 | 2023-05-31 |
2-(1R)-1-aminoethyl-5-chlorophenol Related Literature
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
Additional information on 2-(1R)-1-aminoethyl-5-chlorophenol
Introduction to 2-(1R)-1-aminoethyl-5-chlorophenol (CAS No. 1212934-99-0)
2-(1R)-1-aminoethyl-5-chlorophenol (CAS No. 1212934-99-0) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chiral center and a chlorine substituent on the phenolic ring. These properties make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chiral center in 2-(1R)-1-aminoethyl-5-chlorophenol plays a crucial role in its biological activity and pharmacological properties. Chirality is a fundamental concept in organic chemistry, where molecules that are mirror images of each other (enantiomers) can exhibit different biological activities. In the case of 2-(1R)-1-aminoethyl-5-chlorophenol, the (R) configuration of the aminoethyl group is essential for its specific interactions with biological targets.
The chlorine substituent on the phenolic ring also contributes to the compound's unique properties. Chlorine atoms are known to influence the electronic and steric properties of molecules, which can affect their solubility, stability, and binding affinity to receptors. In 2-(1R)-1-aminoethyl-5-chlorophenol, the presence of the chlorine atom enhances its potential as a lead compound for drug discovery.
Recent studies have explored the potential applications of 2-(1R)-1-aminoethyl-5-chlorophenol in various therapeutic areas. One notable area of research is its use as an antioxidant. Phenolic compounds are well-known for their antioxidant properties, which can help protect cells from oxidative stress and damage caused by free radicals. 2-(1R)-1-aminoethyl-5-chlorophenol has been shown to exhibit potent antioxidant activity, making it a promising candidate for the development of drugs targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Another area of interest is the compound's potential as an anti-inflammatory agent. Inflammation is a complex biological response to harmful stimuli and is involved in various diseases, including arthritis and inflammatory bowel disease. Preliminary studies have indicated that 2-(1R)-1-aminoethyl-5-chlorophenol can modulate inflammatory pathways, potentially reducing inflammation and associated symptoms.
In addition to its antioxidant and anti-inflammatory properties, 2-(1R)-1-aminoethyl-5-chlorophenol has also been investigated for its neuroprotective effects. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons, and there is a significant need for effective neuroprotective agents. Research has shown that 2-(1R)-1-aminoethyl-5-chlorophenol can protect neurons from damage caused by oxidative stress and other toxic factors, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
The synthesis of 2-(1R)-1-aminoethyl-5-chlorophenol involves several steps, including the formation of the chiral aminoethyl group and the introduction of the chlorine substituent on the phenolic ring. Various synthetic routes have been developed to optimize yield and purity, ensuring that the compound meets high standards for pharmaceutical applications. The choice of synthetic method depends on factors such as cost-effectiveness, scalability, and environmental impact.
One common synthetic approach involves starting with 5-chloro-o-cresol, which undergoes a series of reactions to introduce the aminoethyl group in the desired (R) configuration. This process often involves asymmetric synthesis techniques to ensure high enantiomeric purity. The resulting product is then purified using methods such as column chromatography or crystallization to obtain high-purity 2-(1R)-1-aminoethyl-5-chlorophenol.
The safety profile of 2-(1R)-1-aminoethyl-5-chlorophenol is another critical aspect of its development as a pharmaceutical agent. Preclinical studies have evaluated its toxicity, pharmacokinetics, and pharmacodynamics to ensure that it is safe for use in humans. These studies have shown that 2-(1R)-1-aminoethyl-5-chlorophenol has a favorable safety profile with low toxicity at therapeutic doses.
Clinical trials are currently underway to further investigate the efficacy and safety of 2-(1R)-1-aminoethyl-5-chlorophenol in human subjects. These trials aim to validate its potential as a therapeutic agent for various conditions, including oxidative stress-related diseases, inflammatory disorders, and neurodegenerative diseases. The results from these trials will provide valuable insights into the compound's clinical utility and pave the way for its potential approval as a new drug.
In conclusion, 2-(1R)-1-aminoethyl-5-chlorophenol (CAS No. 1212934-99-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, including a chiral center and chlorine substituent, contribute to its biological activity and potential therapeutic effects. Ongoing research continues to explore its antioxidant, anti-inflammatory, and neuroprotective properties, highlighting its significance in drug discovery and development.
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